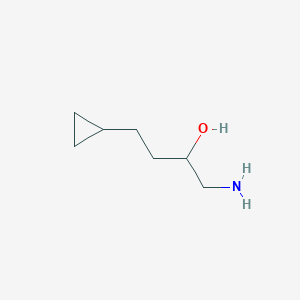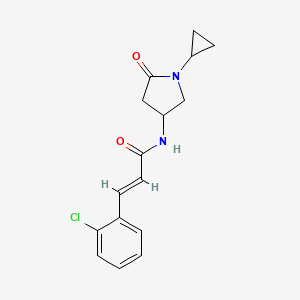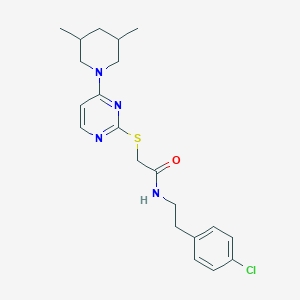![molecular formula C21H20O5 B2501900 methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 690682-71-4](/img/structure/B2501900.png)
methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science . This particular compound features a chromen-2-one core structure, which is often associated with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms an intermediate, which is then further reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives like warfarin.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects . Additionally, its ability to interfere with the vitamin K cycle makes it a potential anticoagulant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe.
Uniqueness
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
IUPAC Name |
methyl 4-[(4-ethyl-7-methyl-2-oxochromen-5-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-15-11-19(22)26-18-10-13(2)9-17(20(15)18)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBKZVWEJKRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)
![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2501819.png)






![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)


![3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole](/img/structure/B2501839.png)

